Cas no 1261678-84-5 (5-Hydroxy-4-(trifluoromethyl)quinoline)

5-Hydroxy-4-(trifluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-4-(trifluoromethyl)quinoline
-
- インチ: 1S/C10H6F3NO/c11-10(12,13)6-4-5-14-7-2-1-3-8(15)9(6)7/h1-5,15H
- InChIKey: NGJUOXNNSWDJGX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=C2C=CC=C(C=12)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 231
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 33.1
5-Hydroxy-4-(trifluoromethyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000991-500mg |
5-Hydroxy-4-(trifluoromethyl)quinoline |
1261678-84-5 | 98% | 500mg |
$1130.21 | 2023-09-03 | |
Alichem | A189000991-250mg |
5-Hydroxy-4-(trifluoromethyl)quinoline |
1261678-84-5 | 98% | 250mg |
$754.64 | 2023-09-03 | |
Alichem | A189000991-1g |
5-Hydroxy-4-(trifluoromethyl)quinoline |
1261678-84-5 | 98% | 1g |
$1943.28 | 2023-09-03 |
5-Hydroxy-4-(trifluoromethyl)quinoline 関連文献
-
1. Book reviews
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
6. Back matter
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
5-Hydroxy-4-(trifluoromethyl)quinolineに関する追加情報
Recent Advances in the Study of 5-Hydroxy-4-(trifluoromethyl)quinoline (CAS: 1261678-84-5)
5-Hydroxy-4-(trifluoromethyl)quinoline (CAS: 1261678-84-5) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This heterocyclic compound, featuring a trifluoromethyl group at the 4-position and a hydroxyl group at the 5-position of the quinoline scaffold, demonstrates unique physicochemical properties that make it particularly valuable for drug discovery applications. Recent studies have focused on its potential as a privileged structure in the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a kinase inhibitor scaffold. Researchers utilized structure-activity relationship (SAR) studies to demonstrate that 5-Hydroxy-4-(trifluoromethyl)quinoline serves as an excellent core structure for developing selective inhibitors of protein kinases involved in inflammatory pathways. The trifluoromethyl group was shown to significantly enhance binding affinity through favorable hydrophobic interactions with kinase ATP-binding pockets.
In pharmaceutical development, the compound's metabolic stability has been a key research focus. A recent ADMET study (Drug Metabolism and Disposition, 2024) revealed that 5-Hydroxy-4-(trifluoromethyl)quinoline exhibits improved metabolic stability compared to non-fluorinated analogs, with the trifluoromethyl group reducing oxidative metabolism by cytochrome P450 enzymes. This property makes it particularly attractive for the design of drugs requiring prolonged systemic exposure.
The synthetic accessibility of 1261678-84-5 has also seen significant advancements. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis route that achieves >85% yield while minimizing environmental impact through green chemistry principles. This development has facilitated broader investigation of the compound's therapeutic potential.
Emerging applications in antimicrobial research have been particularly noteworthy. Recent in vitro studies (European Journal of Medicinal Chemistry, 2024) demonstrated that derivatives of 5-Hydroxy-4-(trifluoromethyl)quinoline exhibit potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism appears to involve disruption of bacterial efflux pumps, suggesting potential for overcoming existing resistance mechanisms.
Future research directions highlighted in recent reviews include exploration of the compound's potential in targeted protein degradation (PROTACs) and as a fluorescent probe for biological imaging. The unique electronic properties imparted by the trifluoromethyl group make it particularly suitable for these cutting-edge applications in chemical biology.
1261678-84-5 (5-Hydroxy-4-(trifluoromethyl)quinoline) 関連製品
- 1261678-10-7(3-Iodo-2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 2680599-34-0(2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)
- 769880-43-5((1R,2S)-2-Methyl-cyclopentylamine)
- 1223170-81-7(N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}acetamide)
- 2137077-46-2((1R)-2-methyl-1-(1,3-thiazol-5-yl)propan-1-amine)
- 361179-86-4(2-methoxyethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho1,2-bfuran-3-carboxylate)
- 2138098-72-1(6-bromo-N-propylquinazolin-2-amine)
- 2172158-87-9(5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane)
- 1402238-36-1(2-Methyl-4-sulfamoylphenylboronic acid)
- 2229242-14-0(2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine)




